2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine
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Description
Synthesis Analysis
The synthesis of similar triazole compounds often involves “Click” chemistry, a term that refers to a collection of reactions that are simple, wide in scope, and produce only byproducts that can be removed without chromatography . The Suzuki-Miyaura cross-coupling reaction is also commonly used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of “2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine” is complex due to the presence of multiple functional groups. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The phenyl group is a six-membered aromatic ring, and the piperazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Triazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions with different arylboronic acids . They can also exhibit inhibitory activity against certain enzymes, such as carbonic anhydrase-II .Future Directions
The future research directions for “2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine” could include further exploration of its potential biological activities. For instance, similar triazole compounds have shown promise as potential anticancer agents . Therefore, “this compound” could be investigated for similar properties.
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(15-13-24(21-20-15)14-4-2-1-3-5-14)23-10-8-22(9-11-23)16-12-18-6-7-19-16/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOFJZXQOREXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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